1-(2-Hydroxyphenyl)-3-(3-methylphenyl)propane-1,3-dione

Beschreibung

Molecular Identity and Basic Properties

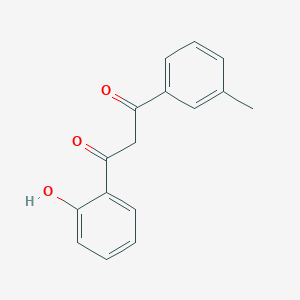

1-(2-Hydroxyphenyl)-3-(3-methylphenyl)propane-1,3-dione is a synthetic diketone compound characterized by its dual aromatic substituents and a central propane-1,3-dione backbone. Key properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₆H₁₄O₃ | |

| Molecular Weight | 254.28 g/mol | |

| Elemental Composition | C: 75.58%, H: 5.55%, O: 18.88% |

The compound’s structure is dominated by a hydroxyphenyl group (2-hydroxyphenyl) and a 3-methylphenyl (m-tolyl) group connected via a propane-1,3-dione moiety. This arrangement confers both aromaticity and keto-enol tautomerism, as the hydroxyl and carbonyl groups enable hydrogen bonding.

Chemical Nomenclature and Synonyms

The compound is recognized under multiple nomenclatures:

These names reflect the compound’s structural features, emphasizing the hydroxyphenyl and 3-methylphenyl substituents.

Registry and Identification Numbers

Critical identifiers for regulatory and database tracking include:

| Registry System | Identifier | Source |

|---|---|---|

| CAS Number | 420823-93-4 | |

| PubChem CID | 873882 | |

| DSSTox SID | DTXSID305982 | |

| Wikidata | Q82138207 |

These identifiers enable cross-referencing in chemical, toxicological, and biological databases.

Structural Representation and Molecular Formula

The compound’s structure is represented through standardized notations:

The molecular formula C₁₆H₁₄O₃ indicates a carbon-rich structure with two aromatic rings (hydroxyphenyl and 3-methylphenyl) linked by a diketone bridge. The hydroxyl group at the 2-position of the phenyl ring and the methyl group at the 3-position of the other aromatic ring distinguish this compound from simpler analogs.

Molecular Weight and Elemental Composition

The molecular weight of 254.28 g/mol derives from the sum of atomic weights:

| Element | Atoms | Mass Contribution (g/mol) | Percentage |

|---|---|---|---|

| Carbon | 16 | 12.011 × 16 = 192.176 | 75.58% |

| Hydrogen | 14 | 1.008 × 14 = 14.112 | 5.55% |

| Oxygen | 3 | 15.999 × 3 = 47.997 | 18.88% |

Total : 192.176 + 14.112 + 47.997 = 254.285 g/mol.

This composition aligns with the compound’s role as a diketone, where oxygen atoms participate in ketone and hydroxyl functionalities.

Eigenschaften

IUPAC Name |

1-(2-hydroxyphenyl)-3-(3-methylphenyl)propane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O3/c1-11-5-4-6-12(9-11)15(18)10-16(19)13-7-2-3-8-14(13)17/h2-9,17H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHMQLAKWILXZCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)CC(=O)C2=CC=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20357982 | |

| Record name | 1-(2-hydroxyphenyl)-3-(3-methylphenyl)propane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20357982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

420823-93-4 | |

| Record name | 1-(2-hydroxyphenyl)-3-(3-methylphenyl)propane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20357982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biologische Aktivität

1-(2-Hydroxyphenyl)-3-(3-methylphenyl)propane-1,3-dione, also known as chalcone , is a compound with significant biological activity. It is characterized by its unique structural properties, which include a hydroxyl group and two carbonyl groups. This article explores its biological activities, synthesis, and potential applications based on current research findings.

Chemical Structure and Properties

The molecular formula of this compound is , and it has a molecular weight of approximately 270.29 g/mol. The compound exists in two enolic tautomeric forms, which play a crucial role in its reactivity and biological interactions.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains including Escherichia coli and Staphylococcus aureus, as well as antifungal activity against Candida albicans and Aspergillus flavus.

| Microorganism | Type | Activity |

|---|---|---|

| Escherichia coli | Bacteria | Effective |

| Staphylococcus aureus | Bacteria | Effective |

| Candida albicans | Fungus | Effective |

| Aspergillus flavus | Fungus | Effective |

The Minimum Inhibitory Concentration (MIC) values for these activities have been reported to be in the low micromolar range, indicating potent antimicrobial effects.

Antioxidant Properties

The compound also exhibits antioxidant activity due to the presence of the hydroxyl group, which can donate hydrogen atoms to free radicals. This property is essential for protecting cells from oxidative stress and may contribute to its therapeutic potential in various diseases.

Anti-inflammatory Effects

Studies have indicated that this compound can modulate inflammatory pathways. It has been shown to inhibit the production of pro-inflammatory cytokines, suggesting a role in managing inflammatory conditions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. For example:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes or microbial metabolism.

- Receptor Modulation : It can act on receptors that mediate cellular responses to oxidative stress or inflammation.

Case Studies

- Antimicrobial Efficacy Study : A study conducted by Abd El-Lateef et al. evaluated the antimicrobial activity of various derivatives of chalcone including this compound. The results indicated an inhibition zone comparable to standard antibiotics like chloramphenicol .

- Antioxidant Activity Assessment : Another study focused on the antioxidant capacity of chalcone derivatives using DPPH radical scavenging assays. The findings suggested that these compounds could significantly reduce free radical levels, highlighting their potential as therapeutic agents against oxidative stress-related diseases .

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

Wissenschaftliche Forschungsanwendungen

Antioxidant Properties

1-(2-Hydroxyphenyl)-3-(3-methylphenyl)propane-1,3-dione has been studied for its antioxidant properties. Antioxidants are crucial in protecting cells from oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. Research indicates that this compound can scavenge free radicals effectively, making it a candidate for inclusion in therapeutic formulations aimed at reducing oxidative damage .

Anti-inflammatory Effects

Studies have shown that derivatives of 1,3-diketones exhibit anti-inflammatory effects. The compound may inhibit pro-inflammatory pathways, thus holding potential for the development of new anti-inflammatory drugs. This application is particularly relevant in treating conditions like arthritis and other chronic inflammatory diseases .

UV Absorption

The compound has been identified as a potential UVA absorber in cosmetic formulations. Its ability to absorb ultraviolet light makes it valuable in sunscreens and skincare products designed to protect against UV-induced skin damage. The incorporation of this compound could enhance the photostability of formulations while providing additional skin protection .

Antioxidant in Skincare

In addition to UV protection, the antioxidant properties of this compound are beneficial in skincare products. By preventing oxidative stress on the skin, it can help maintain skin health and appearance .

Polymer Chemistry

Research indicates that this compound can serve as a building block in polymer chemistry. Its reactive groups allow for incorporation into polymer matrices, potentially enhancing properties such as thermal stability and mechanical strength. This application is particularly relevant in developing advanced materials for electronics and coatings .

Case Study 1: Antioxidant Efficacy

A study published in a peer-reviewed journal evaluated the antioxidant capacity of various diketones, including this compound. The results demonstrated significant free radical scavenging activity compared to standard antioxidants like ascorbic acid. This finding supports its potential use in pharmaceutical formulations aimed at combating oxidative stress .

Case Study 2: Cosmetic Formulation Development

In another study focusing on cosmetic applications, researchers formulated a sunscreen incorporating this compound as a UVA filter. The formulation showed enhanced stability under UV exposure compared to control formulations without the compound, indicating its potential role in improving sunscreen efficacy .

Vergleich Mit ähnlichen Verbindungen

Substituent Effects on Physicochemical Properties

The table below summarizes key structural and functional differences among related β-diketones:

Pharmaceutical and Material Science

Environmental Impact

- BM-DBM and related UV filters are detected in marine organisms, raising concerns about bioaccumulation and ecotoxicity .

Vorbereitungsmethoden

Acylation of 2-Hydroxyacetophenone

- Reagents and Conditions: 2-Hydroxyacetophenone is reacted with 3-methylbenzoyl chloride or 3-methylbenzoic acid derivatives in the presence of pyridine as a base and solvent.

- Procedure: The reaction is typically carried out at low temperature (0 °C) to room temperature to control the acylation rate and minimize side reactions. The mixture is stirred for 1–2 hours until completion, monitored by thin-layer chromatography (TLC).

- Workup: The reaction mixture is poured into ice-cold aqueous acid (e.g., 1N HCl) to precipitate the ester intermediate, which is filtered, washed, and dried.

Baker–Venkataraman Rearrangement

- Reagents and Conditions: The acylated intermediate is dissolved in dry pyridine, and a strong base such as potassium hydroxide or sodium hydroxide is added.

- Procedure: The mixture is heated (typically 50–60 °C) and stirred for several hours (5–12 h) to promote rearrangement, converting the ester into the β-diketone.

- Acidification: After completion, the reaction mixture is acidified with dilute acetic acid or hydrochloric acid to precipitate the target diketone.

- Purification: The crude product is purified by recrystallization from ethanol or ethanol-acetic acid mixtures or by column chromatography using petroleum ether/ethyl acetate mixtures as eluents.

Alternative One-Pot Synthesis

Recent literature reports a one-pot synthesis method where sodium hydride is used to deprotonate 1-(2-hydroxyphenyl)ethanone, followed by the addition of ethyl 3-methylbenzoate under reflux in tetrahydrofuran (THF). After reaction completion, acidification and extraction yield the diketone product, which is purified by chromatography. This method offers a streamlined approach with good yields (~70%) and avoids isolation of intermediates.

Representative Experimental Data

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Acylation | 2-Hydroxyacetophenone + 3-methylbenzoyl chloride, pyridine, 0 °C to RT, 1 h | 80–85 | Formation of 2-acetylphenyl 3-methylbenzoate intermediate |

| Baker–Venkataraman Rearrangement | Intermediate + KOH/NaOH, pyridine, 50–60 °C, 5–12 h | 85–90 | Conversion to this compound |

| One-pot method | Sodium hydride, THF, 65 °C, 2 h; ethyl 3-methylbenzoate added dropwise | ~72 | Simplified synthesis with chromatography purification |

Mechanistic Insights and Reaction Monitoring

- The acylation step proceeds via nucleophilic attack of the phenolic oxygen on the acyl chloride, forming an ester intermediate.

- The Baker–Venkataraman rearrangement involves base-catalyzed enolate formation and intramolecular acyl transfer, yielding the β-diketone.

- Reaction progress is monitored by TLC using ethyl acetate/petroleum ether mixtures and confirmed by spectroscopic methods (1H NMR, 13C NMR, MS).

- The final product exhibits characteristic enolic proton signals in NMR (e.g., singlets around δ 15 ppm for the hydroxyl proton involved in intramolecular hydrogen bonding).

Purification and Characterization

- Purification is commonly achieved by column chromatography using petroleum ether/ethyl acetate (15:1) as eluent.

- The product is isolated as a yellow crystalline solid.

- Characterization includes:

- 1H NMR: Signals for aromatic protons, methyl group (singlet near δ 2.5 ppm), and enolic hydroxyl proton.

- 13C NMR: Carbonyl carbons appear downfield (~190–200 ppm).

- Mass Spectrometry: Molecular ion peak at m/z 240 (M+1).

- X-ray Crystallography: Confirms the enolic tautomeric form stabilized by intramolecular hydrogen bonding.

Summary Table of Preparation Methods

Q & A

Q. What synthetic methodologies are most effective for preparing 1-(2-hydroxyphenyl)-3-(3-methylphenyl)propane-1,3-dione?

The compound is typically synthesized via Claisen-Schmidt condensation. A representative method involves reacting 2-hydroxyacetophenone derivatives with 3-methylbenzaldehyde in ethanol under basic conditions (e.g., NaOH). The reaction proceeds at room temperature, with purification via recrystallization from ethanol. Key parameters include stoichiometric control of aldehyde/ketone ratios and maintaining anhydrous conditions to minimize side reactions such as hydrolysis .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

Characterization relies on spectroscopic techniques:

- ¹H/¹³C NMR : Peaks at δ ~6.8–7.5 ppm (aromatic protons) and δ ~190–200 ppm (carbonyl carbons) confirm the diketone backbone.

- FT-IR : Strong absorption bands at ~1650 cm⁻¹ (C=O stretching) and ~3400 cm⁻¹ (phenolic O-H) are diagnostic .

- Mass Spectrometry : Molecular ion peaks matching the exact mass (e.g., calculated for C₁₆H₁₄O₃: 278.0943) validate molecular weight .

Advanced Research Questions

Q. What strategies optimize regioselectivity in reactions involving this diketone's dual carbonyl groups?

Selective reactivity at the 1- or 3-ketone position is influenced by steric and electronic factors. For example, the 2-hydroxyphenyl group activates the adjacent carbonyl via intramolecular hydrogen bonding, making it more reactive toward nucleophiles. Phosphorus halides preferentially react at the 3-methylphenyl-associated carbonyl under reflux conditions in toluene, forming benzoxaphosphinine derivatives . Computational modeling (e.g., DFT) can predict reactive sites by analyzing charge distribution and frontier molecular orbitals .

Q. How do solvent and temperature variations affect reaction outcomes in phosphorus halide derivatization?

Reactions with PCl₃ or PhPCl₂ require dry toluene and reflux (110°C) for 8–12 hours to achieve high yields (~75%). Lower temperatures (e.g., 10°C) favor intermediate formation but require extended reaction times. Polar aprotic solvents (e.g., DMF) may accelerate kinetics but risk side reactions like diketone decomposition .

Q. What computational tools are effective for predicting this compound's reactivity in novel reactions?

Quantum chemical software (e.g., Gaussian, COMSOL Multiphysics) enables reaction path exploration via transition-state analysis. For example, ICReDD’s integrated computational-experimental workflows use density functional theory (DFT) to screen reaction conditions, reducing trial-and-error experimentation .

Q. How can contradictory spectral data (e.g., unexpected downfield shifts in ¹H NMR) be resolved?

Discrepancies often arise from tautomerism or solvent effects. For instance, enol-keto tautomerism in diketones can shift phenolic proton signals. Deuterated DMSO may stabilize enolic forms, while CDCl₃ favors keto forms. Variable-temperature NMR and 2D-COSY experiments help distinguish dynamic equilibria .

Q. What are the challenges in scaling up synthesis while maintaining yield and purity?

Industrial-scale production requires continuous flow reactors to enhance heat/mass transfer. Optimized parameters include:

- Catalyst loading (e.g., triethylamine for phosphorus halide reactions) .

- In-line purification (e.g., short-path distillation) to remove unreacted aldehydes. Process analytical technology (PAT) tools monitor real-time purity during scale-up .

Methodological Guidance

Designing experiments to probe antioxidant activity:

- DPPH Assay : Monitor radical scavenging at 517 nm. Compare IC₅₀ values against ascorbic acid controls.

- FRAP Assay : Measure Fe³⁺ reduction to Fe²⁺ at 593 nm.

Structure-activity relationships (SAR) can be derived by modifying substituents on the aryl rings .

Resolving conflicting biological activity data across studies:

Discrepancies may stem from assay conditions (e.g., pH, cell lines). Standardize protocols using OECD guidelines and validate via dose-response curves. Meta-analysis of literature data (e.g., Web of Science, PubMed) identifies outliers and consensus trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.